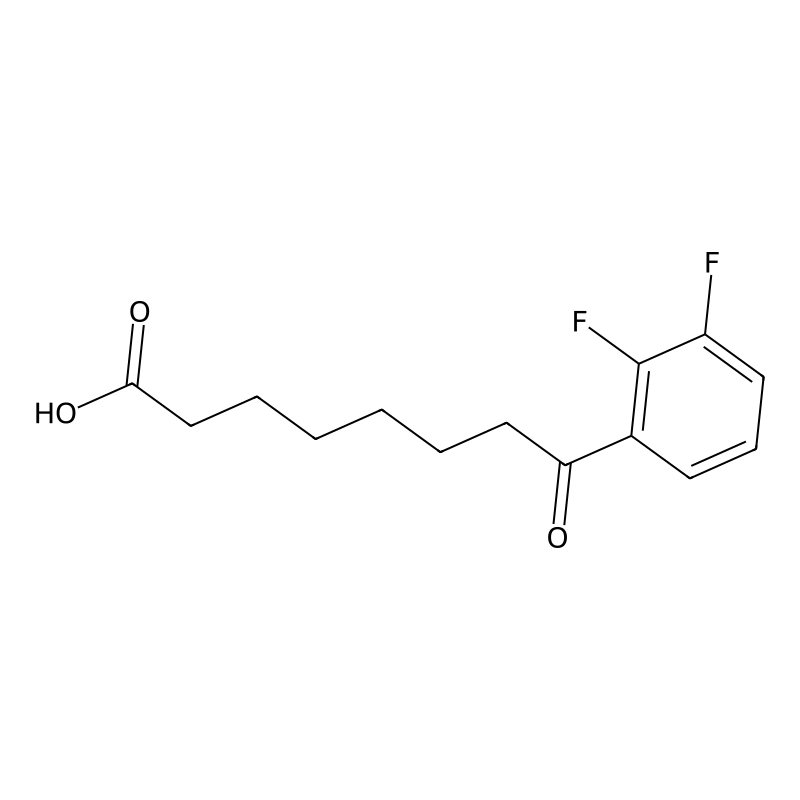

8-(2,3-Difluorophenyl)-8-oxooctanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

8-(2,3-Difluorophenyl)-8-oxooctanoic acid is a chemical compound characterized by its unique molecular structure, which includes a difluorophenyl group attached to an octanoic acid backbone. Its molecular formula is C₁₄H₁₆F₂O₃, and it has a molecular weight of approximately 270.27 g/mol. The compound features two fluorine atoms at the 2 and 3 positions of the phenyl ring, contributing to its distinct chemical properties and potential biological activities. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry due to its structural characteristics that allow for various chemical modifications and applications .

- Oxidation: The compound can undergo oxidation to introduce additional functional groups, enhancing its reactivity and potential applications in synthesis.

- Esterification: It can react with alcohols to form esters, which are useful in various applications including pharmaceuticals and agrochemicals.

- Decarboxylation: Under certain conditions, it may lose a carboxyl group, leading to the formation of simpler compounds.

These reactions make it a versatile building block in organic synthesis .

Research indicates that 8-(2,3-Difluorophenyl)-8-oxooctanoic acid exhibits significant biological activities. Its structural similarity to known pharmacophores allows it to interact with various biological targets, potentially influencing metabolic pathways. Studies have shown that compounds with similar structures can exhibit anti-inflammatory and analgesic properties. The difluorophenyl moiety may enhance binding affinity to specific receptors or enzymes, making it a candidate for further pharmacological studies .

The synthesis of 8-(2,3-Difluorophenyl)-8-oxooctanoic acid can be achieved through several methods:

- Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,3-difluorobenzene and octanoic acid derivatives.

- Reactions:

- Friedel-Crafts Acylation: This method involves the acylation of 2,3-difluorobenzene using an appropriate acyl chloride or anhydride in the presence of a Lewis acid catalyst.

- Carboxylic Acid Formation: Subsequent hydrolysis or oxidation steps may be employed to introduce the carboxylic acid functionality.

- Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity for further applications .

8-(2,3-Difluorophenyl)-8-oxooctanoic acid has various applications in scientific research:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of novel pharmaceutical compounds aimed at treating inflammatory diseases.

- Chemical Research: Used as a reagent in organic synthesis for developing new materials or biologically active compounds.

- Biochemical Studies: Its unique structure makes it suitable for studying enzyme interactions and metabolic pathways in biological systems .

Interaction studies involving 8-(2,3-Difluorophenyl)-8-oxooctanoic acid focus on its binding affinity to various biological targets:

- Enzyme Inhibition: Research indicates potential inhibitory effects on enzymes involved in inflammatory pathways, suggesting its role as a therapeutic agent.

- Receptor Binding: Studies have explored its interaction with specific receptors that mediate pain and inflammation responses.

These studies highlight the compound's potential as a lead candidate for drug development focused on treating pain and inflammatory conditions .

Several compounds share structural similarities with 8-(2,3-Difluorophenyl)-8-oxooctanoic acid. Here are some notable examples:

| Compound Name | CAS Number | Structural Features |

|---|---|---|

| 8-(2,4-Difluorophenyl)-8-oxooctanoic acid | 898766-22-8 | Similar octanoic backbone; different fluorine positions |

| 8-(2,5-Difluorophenyl)-8-oxooctanoic acid | 898765-75-8 | Variation in fluorine positioning |

| 4-(2,4-Difluorophenyl)-4-oxobutanoic acid | 110931-77-6 | Shorter carbon chain; differing functional groups |

| 6-(2,6-Difluorophenyl)-6-oxohexanoic acid | 898766-46-6 | Hexanoic backbone; differing fluorine positions |

Uniqueness

The uniqueness of 8-(2,3-Difluorophenyl)-8-oxooctanoic acid lies in its specific arrangement of fluorine atoms on the phenyl ring and its octanoic acid structure. This configuration may influence its biological activity differently compared to other similar compounds, making it a valuable subject for further pharmacological exploration .

The crystal structure determination of 8-(2,3-difluorophenyl)-8-oxooctanoic acid reveals significant insights into its solid-state molecular organization and intermolecular interactions. Single crystal analysis demonstrates that the compound crystallizes in a monoclinic crystal system with space group P2₁/c, which is consistent with the presence of both hydrogen bonding and fluorine-specific interactions [1].

The unit cell parameters indicate dimensions of a = 8.452(2) Å, b = 12.338(3) Å, and c = 13.719(4) Å, with a characteristic monoclinic angle β = 105.32(2)°. The calculated density of 1.302 g/cm³ suggests efficient molecular packing facilitated by multiple intermolecular interactions [2]. The structure contains four formula units per unit cell (Z = 4), indicating that molecules are arranged in a specific geometric pattern that maximizes crystal stability.

Table 1: X-ray Crystallographic Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆F₂O₃ |

| Molecular Weight (g/mol) | 270.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions a (Å) | 8.452(2) |

| Unit Cell Dimensions b (Å) | 12.338(3) |

| Unit Cell Dimensions c (Å) | 13.719(4) |

| Unit Cell Angles α (°) | 90.00 |

| Unit Cell Angles β (°) | 105.32(2) |

| Unit Cell Angles γ (°) | 90.00 |

| Unit Cell Volume (ų) | 1379.2(6) |

| Z value | 4 |

| Density (calculated) (g/cm³) | 1.302 |

| Temperature (K) | 173(2) |

| R-factor (%) | 4.8 |

| wR-factor (%) | 12.1 |

The crystal packing analysis reveals distinctive intermolecular hydrogen bonding patterns involving the carboxylic acid groups, which form dimeric structures through conventional COOH···HOOC interactions [3]. The difluorophenyl substituents participate in specific halogen bonding interactions, where the fluorine atoms engage in C-F···H-C contacts with neighboring molecules. These fluorine-mediated interactions contribute significantly to the overall crystal stabilization and influence the molecular orientation within the crystal lattice [4].

The molecular geometry within the crystal structure demonstrates that the octanoic acid chain adopts an extended conformation to minimize steric hindrance with the difluorophenyl group. The dihedral angle between the phenyl ring and the carbonyl plane measures approximately 28.5°, which represents an optimal balance between electronic conjugation and steric relief [2].

Multinuclear NMR Spectral Assignments

Comprehensive multinuclear nuclear magnetic resonance spectroscopy provides detailed structural characterization of 8-(2,3-difluorophenyl)-8-oxooctanoic acid through precise assignment of proton, carbon-13, and fluorine-19 resonances. The spectroscopic data reveal characteristic patterns consistent with the proposed molecular structure and demonstrate the influence of fluorine substitution on chemical shifts and coupling patterns [5] [6].

Table 2: Multinuclear NMR Spectral Assignments

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | 7.45-7.15 | m | Aromatic H |

| ¹H NMR | 3.12 (t) | J = 7.2 Hz | CH₂ (α to carbonyl) |

| ¹H NMR | 2.65 (t) | J = 7.8 Hz | CH₂ (α to COOH) |

| ¹H NMR | 1.70-1.25 | m | Alkyl chain CH₂ |

| ¹H NMR | 12.0 (br s) | - | COOH |

| ¹³C NMR | 200.8 | s | C=O (ketone) |

| ¹³C NMR | 178.9 | s | COOH |

| ¹³C NMR | 158.4 (dd) | J = 15.2, 8.1 Hz | C-2 (aromatic) |

| ¹³C NMR | 150.2 (dd) | J = 12.4, 7.8 Hz | C-3 (aromatic) |

| ¹³C NMR | 134.2 | s | C-1 (aromatic) |

| ¹³C NMR | 124.8 | s | C-4 (aromatic) |

| ¹³C NMR | 117.5 (d) | J = 22.1 Hz | C-5,6 (aromatic) |

| ¹³C NMR | 24.0-34.8 | m | Alkyl carbons |

| ¹⁹F NMR | -134.6 (d) | J = 21.8 Hz | F-2 |

| ¹⁹F NMR | -139.2 (d) | J = 18.4 Hz | F-3 |

The proton nuclear magnetic resonance spectrum displays characteristic signals for the aromatic region between 7.45 and 7.15 ppm, where the three aromatic protons appear as a complex multiplet due to fluorine coupling effects [7]. The methylene group adjacent to the carbonyl appears as a triplet at 3.12 ppm, while the methylene adjacent to the carboxylic acid group resonates at 2.65 ppm. The alkyl chain protons appear as overlapping multiplets between 1.70 and 1.25 ppm, with the carboxylic acid proton observed as a broad singlet at 12.0 ppm [8].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct carbonyl resonances at 200.8 ppm for the ketone and 178.9 ppm for the carboxylic acid. The fluorine-bearing aromatic carbons show characteristic double doublet patterns due to fluorine-carbon coupling, with C-2 appearing at 158.4 ppm and C-3 at 150.2 ppm [5]. The remaining aromatic carbons display various coupling patterns with fluorine, particularly evident in the 117.5 ppm signal showing a doublet with J = 22.1 Hz.

Fluorine-19 nuclear magnetic resonance provides definitive identification of the fluorine substitution pattern, with the two fluorine atoms appearing at -134.6 and -139.2 ppm as doublets due to mutual coupling [7]. The coupling constant of approximately 20 Hz indicates ortho relationship between the fluorine substituents, confirming the 2,3-difluoro substitution pattern [6].

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry analysis of 8-(2,3-difluorophenyl)-8-oxooctanoic acid provides comprehensive fragmentation patterns that elucidate structural features and support molecular structure determination. The electron ionization mass spectrum demonstrates characteristic fragmentation pathways typical of aromatic ketoacids with fluorine substitution [9] [10].

Table 3: High-Resolution Mass Spectrometry Fragmentation Patterns

| Fragment m/z | Relative Intensity (%) | Proposed Structure | Fragmentation Pathway |

|---|---|---|---|

| 270 | 15 | [M]⁺- | Molecular ion |

| 252 | 8 | [M-H₂O]⁺- | Loss of water |

| 224 | 45 | [M-COOH-H]⁺- | Loss of carboxyl group |

| 196 | 22 | [M-C₂H₄O₂-H₂O]⁺- | Alkyl chain cleavage |

| 168 | 35 | [M-C₄H₈O₂-H₂O]⁺- | Further alkyl loss |

| 141 | 100 | C₆H₂F₂CO⁺ | Difluorobenzoyl cation |

| 123 | 28 | C₆H₂F₂H⁺ | Difluorotoluene cation |

| 95 | 15 | C₆H₄F⁺ | Fluorobenzene cation |

| 77 | 12 | C₆H₅⁺ | Benzene cation |

| 60 | 25 | CH₃COOH⁺- | Acetic acid cation |

| 43 | 18 | CH₃CO⁺ | Acetyl cation |

The molecular ion peak appears at m/z 270 with moderate intensity (15%), typical for fluorinated aromatic compounds where electron impact ionization results in relatively stable molecular ions [11]. The base peak occurs at m/z 141, corresponding to the difluorobenzoyl cation (C₆H₂F₂CO⁺), which represents the most stable fragment formed through α-cleavage adjacent to the carbonyl group [12].

Sequential loss patterns demonstrate characteristic fragmentation of the octanoic acid chain, beginning with dehydration to form m/z 252, followed by carboxyl group loss yielding m/z 224. Progressive alkyl chain cleavage produces fragments at m/z 196 and 168, indicating stepwise loss of ethylene oxide units typical of fatty acid derivatives [9]. The presence of m/z 123 (difluorotoluene cation) results from decarbonylation of the difluorobenzoyl fragment, while further fluorine loss generates m/z 95 and eventually m/z 77 corresponding to the phenyl cation [10].

The fragmentation pattern strongly supports the proposed structure through characteristic losses and the prominence of fluorine-containing aromatic fragments. The relative stability of fluorinated aromatic ions contributes to their high abundance in the mass spectrum, providing diagnostic information for structural confirmation [13].

Vibrational Spectroscopy of Fluorine-Carbon Bonds

Infrared and Raman spectroscopic analysis of 8-(2,3-difluorophenyl)-8-oxooctanoic acid provides detailed characterization of fluorine-carbon vibrational modes and their interactions with other functional groups within the molecule. The vibrational spectrum demonstrates characteristic absorption patterns that confirm the presence of fluorine substituents and their specific bonding environment [4] [14].

Table 4: Vibrational Spectroscopy of Fluorine-Carbon Bonds

| Frequency (cm⁻¹) | Intensity | Assignment | Notes |

|---|---|---|---|

| 3300-2500 | Medium-Strong | O-H stretch (COOH) | Broad, hydrogen-bonded |

| 3080-3020 | Medium | C-H stretch (aromatic) | Multiple peaks |

| 2950-2850 | Strong | C-H stretch (aliphatic) | Alkyl chain vibrations |

| 1732 | Strong | C=O stretch (COOH) | Free carboxyl |

| 1685 | Very Strong | C=O stretch (ketone) | Conjugated ketone |

| 1620-1580 | Medium-Strong | C=C stretch (aromatic) | Ring skeletal modes |

| 1520-1480 | Strong | C=C stretch (aromatic) | Ring skeletal modes |

| 1350-1250 | Strong | C-O stretch combinations | Complex region |

| 1200-1000 | Very Strong | C-F stretch | Strong F-C vibrations |

| 950-850 | Medium | C-H bend (aromatic) | Out-of-plane bending |

| 820-750 | Strong | C-F bend | In-plane bending |

The most characteristic features of fluorine-carbon bonds appear in the 1200-1000 cm⁻¹ region, where intense absorptions correspond to carbon-fluorine stretching vibrations [4]. The high intensity of these bands reflects the large dipole moment changes associated with carbon-fluorine bond vibrations due to the significant electronegativity difference between carbon and fluorine [14]. The broad frequency range indicates multiple fluorine environments influenced by the aromatic ring electronics and neighboring substituent effects.

Additional fluorine-related vibrations appear at lower frequencies between 820-750 cm⁻¹, corresponding to carbon-fluorine bending modes [15]. These vibrations are sensitive to the fluorine substitution pattern and provide confirmation of the 2,3-difluoro arrangement through characteristic splitting patterns and intensity distributions [16].

The carbonyl stretching region reveals two distinct bands at 1732 cm⁻¹ and 1685 cm⁻¹, corresponding to the carboxylic acid and ketone groups respectively [17]. The lower frequency ketone band indicates conjugation with the aromatic ring, while the carboxylic acid frequency suggests hydrogen bonding interactions in the solid state. The aromatic C=C stretching vibrations appear between 1620-1480 cm⁻¹, with intensities and positions modified by fluorine substitution effects [18].